Technical Whitepaper: N-Ethylpyridin-4-amine (CAS 35036-85-2)
Technical Whitepaper: N-Ethylpyridin-4-amine (CAS 35036-85-2)
The following is an in-depth technical guide and whitepaper on N-ethylpyridin-4-amine , structured for researchers and drug development professionals.
A Critical Scaffold in Medicinal Chemistry and Ligand Design[1][2]
Executive Summary
N-ethylpyridin-4-amine (CAS 35036-85-2) is a specialized pyridine derivative serving as a high-value intermediate in the synthesis of bioactive small molecules.[1] Characterized by the electron-rich 4-aminopyridine core, this compound exhibits dual reactivity profiles—acting both as a nucleophile at the exocyclic amine and a Lewis base at the pyridine nitrogen.[1]
Its structural utility spans three primary domains:
-
Kinase Inhibition: A proven scaffold for ATP-competitive inhibitors (e.g., CDK2, VEGFR).[1][2]
-
Neurological Therapeutics: An analog of 4-aminopyridine (Dalfampridine), retaining potassium channel blocking potential with altered lipophilicity.[1][2]
-
Coordination Chemistry: A monodentate ligand capable of tuning the electronic properties of transition metal catalysts.[1][2]
This guide provides a rigorous technical overview of its physicochemical properties, validated synthesis protocols, and applications in modern drug discovery.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The physicochemical profile of N-ethylpyridin-4-amine dictates its handling and behavior in solution.[1] The introduction of the ethyl group at the 4-amino position increases lipophilicity (
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| CAS Number | 35036-85-2 | Verified Registry |
| IUPAC Name | N-ethylpyridin-4-amine | Alt: 4-(Ethylamino)pyridine |
| Molecular Formula | ||
| Molecular Weight | 122.17 g/mol | |
| Appearance | Off-white solid or viscous oil | Low melting point solid (est. 50–70°C)* |
| Solubility | Soluble in MeOH, DCM, DMSO | Sparingly soluble in hexanes |
| pKa (Pyridine N) | ~9.2 | Highly basic due to resonance donation |
| pKa (Exocyclic N) | > 14 | Non-basic under physiological conditions |
| LogP | ~0.9 | Predicted |
*Note: Pure 4-aminopyridine melts at ~158°C; N-alkylation disrupts crystal packing, significantly lowering the melting point.[1]
Synthesis & Manufacturing
The synthesis of N-ethylpyridin-4-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol ( Route)
Reaction Logic: The 4-position of the pyridine ring is electrophilic, particularly when activated by protonation or electron-withdrawing groups.[1] However, 4-chloropyridine is often supplied as the hydrochloride salt to prevent self-polymerization.[1]
Reagents:
-
Substrate: 4-Chloropyridine Hydrochloride (1.0 eq)
-
Nucleophile: Ethylamine (70% aq.[1][2] solution or 2.0M in THF, 5.0 eq)
-
Temperature: 120°C – 140°C[2]
Step-by-Step Workflow:
-
Charge: Load 4-chloropyridine HCl into a pressure vessel.
-
Dissolve: Add Ethanol (5 mL/mmol).
-
Addition: Slowly add excess Ethylamine. Caution: Exothermic.[2]
-
Heating: Seal the vessel and heat to 130°C for 12–16 hours. The high temperature is required to overcome the activation energy of the deactivated pyridine ring.[2]
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Reaction Mechanism Visualization[1][2]
The following diagram illustrates the
Caption: Figure 1. Nucleophilic Aromatic Substitution (
Applications in Drug Discovery[2][6][13][14]
N-ethylpyridin-4-amine is not merely a solvent or base; it is a pharmacophore building block.[1][2]
Kinase Inhibitor Design (CDK2 / VEGFR)
The 4-aminopyridine motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.[1][2]
-
Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic NH acts as a Hydrogen Bond Donor (HBD).[1][2]
-
Optimization: The ethyl group fills the hydrophobic pocket (Gatekeeper region), often improving selectivity over bare 4-aminopyridine.[1][2]
CYP51 Inhibition (Antifungal/Antiparasitic)
Research indicates that N-substituted-4-aminopyridines can coordinate with the heme iron of Sterol 14
-
Binding Mode: The pyridine nitrogen forms a coordinate covalent bond with
in the heme, blocking the catalytic cycle required for ergosterol synthesis in fungi and protozoa (e.g., T. cruzi).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Strategic Workflow in SAR Studies
Caption: Figure 2. Role of N-ethylpyridin-4-amine in Structure-Activity Relationship (SAR) cycles for kinase inhibitor development.
Analytical Characterization
To ensure data integrity in experimental workflows, the identity of CAS 35036-85-2 must be validated using the following markers.
NMR Spectroscopy (DMSO- , 400 MHz)
-
8.05 ppm (d, 2H):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -protons of pyridine ring (deshielded by nitrogen).[1] -
6.45 ppm (d, 2H):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -protons of pyridine ring (shielded by amino resonance).[1] -
6.30 ppm (br s, 1H): Exocyclic NH (exchangeable).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
3.10 ppm (q, 2H): Methylene protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) of the ethyl group.[1] -
1.15 ppm (t, 3H): Methyl protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) of the ethyl group.[1]
Mass Spectrometry (ESI-MS)
-
Method: Positive Ion Mode (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Expected Peak:
m/z.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fragmentation: Loss of ethyl group (
) is a common fragmentation pathway.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][4]
Personal Protective Equipment (PPE)[1][2]
-
Respiratory: Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if dust/aerosol formation is possible.[1][2]
-
Eyes: Chemical safety goggles.[1] Do not wear contact lenses.[1]
Storage & Stability[1][2][15]
-
Hygroscopic Nature: Pyridine derivatives can absorb moisture.[1][2] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents and strong acids (forms salts exothermically).[1][2]
References
-
PubChem Database. N-ethylpyridin-4-amine (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]
- Journal of Medicinal Chemistry.Structure-Based Design of CDK2 Inhibitors. (General reference for 4-aminopyridine scaffold utility in kinase inhibition).
Sources
- 1. N-Ethylpyridine-4-methylamine | C8H12N2 | CID 96681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366 - PubChem [pubchem.ncbi.nlm.nih.gov]
